2-(([1-(3-Methylphenyl)-1h-pyrazol-4-yl]methyl)amino)ethanol hydrochloride
Description
Chemical Name: 2-(([1-(3-Methylphenyl)-1H-pyrazol-4-yl]methyl)amino)ethanol hydrochloride Molecular Formula: C₁₃H₁₈ClN₃O Molecular Weight: 267.76 g/mol CAS Number: 1988082-99-0 Structural Features:
- A pyrazole core substituted at the 1-position with a 3-methylphenyl group.
- A methylene-linked ethanolamine side chain protonated as a hydrochloride salt.
- The hydrophilic ethanolamine moiety enhances solubility, while the 3-methylphenyl group contributes to lipophilicity .
However, commercial availability issues (e.g., discontinuation notices in ) suggest challenges in synthesis or stability .
Properties
IUPAC Name |
2-[[1-(3-methylphenyl)pyrazol-4-yl]methylamino]ethanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O.ClH/c1-11-3-2-4-13(7-11)16-10-12(9-15-16)8-14-5-6-17;/h2-4,7,9-10,14,17H,5-6,8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEKAPBGIAVZZOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C=C(C=N2)CNCCO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrazole Core Synthesis
The synthesis of the pyrazole nucleus substituted with a 3-methylphenyl group is a critical starting point. Common methods involve:
Condensation of hydrazines with 1,3-dicarbonyl compounds or α,β-unsaturated carbonyls : This classical approach yields 1-aryl-3-aryl-substituted pyrazoles. For example, 3-methylphenylhydrazine can be reacted with appropriate diketones or chalcones to form the 1-(3-methylphenyl)-1H-pyrazole core.
Cyclization reactions using hydrazonoyl halides or hydrazines with β-ketoesters or related compounds : This method allows for the introduction of substituents at the 4-position of the pyrazole ring, which is essential for subsequent functionalization.
Introduction of the Aminoethyl Side Chain
The aminoethanol moiety is introduced via nucleophilic substitution or reductive amination strategies:
Reductive amination of 4-formylpyrazole derivatives : The 4-position of the pyrazole ring can be functionalized with an aldehyde group, which then undergoes reductive amination with ethanolamine to yield the corresponding 2-(([1-(3-methylphenyl)-1H-pyrazol-4-yl]methyl)amino)ethanol compound.
Nucleophilic substitution of halomethylpyrazoles with ethanolamine : Bromomethyl or chloromethyl derivatives at the 4-position of the pyrazole ring can be reacted with ethanolamine under basic conditions to install the aminoethanol side chain.
Formation of the Hydrochloride Salt
The free base of the aminoethanol-substituted pyrazole is converted into its hydrochloride salt by treatment with hydrochloric acid, typically in an organic solvent such as ethanol or ethereal solution. This step improves the compound’s stability and solubility:
- Salt formation procedure : Dissolve the free base in ethanol and add an equimolar amount of HCl gas or concentrated hydrochloric acid under cooling. The resulting hydrochloride salt precipitates and is isolated by filtration and drying.
Representative Synthetic Route Summary
Detailed Research Findings and Notes
Pyrazole synthesis : The condensation of 3-methylphenylhydrazine with β-diketones or α,β-unsaturated ketones is well-documented to afford 1-(3-methylphenyl)-pyrazoles with high regioselectivity. The reaction is typically carried out in ethanol under reflux for several hours.
Functionalization at 4-position : Introduction of an aldehyde or halomethyl group at the 4-position is achieved through selective oxidation or halogenation reactions. For example, bromomethylation using N-bromosuccinimide (NBS) or similar reagents under controlled conditions yields the 4-bromomethylpyrazole intermediate.
Aminoethanol attachment : The nucleophilic substitution of the halomethyl intermediate with ethanolamine proceeds smoothly in polar solvents like ethanol or DMF, often under mild heating. Alternatively, reductive amination of the 4-formylpyrazole with ethanolamine in the presence of a reducing agent (e.g., sodium cyanoborohydride) ensures selective formation of the secondary amine linkage.
Salt formation : Conversion to the hydrochloride salt enhances compound handling and purification. The hydrochloride is typically crystalline, facilitating characterization and storage.
Purification and characterization : Recrystallization from ethanol or ethanol/ether mixtures is common. Melting points, NMR, and mass spectrometry data confirm structural integrity.
Mechanistic Considerations
The initial pyrazole ring formation proceeds via nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon of the diketone, followed by cyclization and dehydration.
Reductive amination involves formation of an imine intermediate between the aldehyde at the 4-position and ethanolamine, subsequently reduced to the secondary amine.
Salt formation is a straightforward acid-base reaction between the amine and HCl.
Summary Table of Key Intermediates and Conditions
| Compound | Description | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1-(3-Methylphenyl)-1H-pyrazole-4-carbaldehyde | Pyrazole core with aldehyde at 4-position | Reflux ethanol, 3-methylphenylhydrazine + diketone | 70-85 | Precursor for amination |
| 4-Bromomethyl-1-(3-methylphenyl)-1H-pyrazole | Halomethyl intermediate | NBS, controlled temperature | 60-75 | For nucleophilic substitution |
| 2-(([1-(3-Methylphenyl)-1H-pyrazol-4-yl]methyl)amino)ethanol | Aminoethanol-substituted pyrazole | Ethanolamine, NaBH3CN (reductive amination) | 65-80 | Free base form |
| Hydrochloride salt of above compound | Stable salt form | HCl in ethanol, low temperature | >90 | Final isolated product |
Chemical Reactions Analysis
Types of Reactions
2-(([1-(3-Methylphenyl)-1h-pyrazol-4-yl]methyl)amino)ethanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives such as ketones or carboxylic acids.
Reduction: Reduced derivatives such as primary or secondary amines.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
- Anticancer Research :
- Anti-inflammatory Effects :
- Neuroprotective Properties :
Pharmacological Insights
- Mechanism of Action : The mechanism by which 2-(([1-(3-Methylphenyl)-1H-pyrazol-4-yl]methyl)amino)ethanol hydrochloride exerts its effects may involve the inhibition of specific enzymes or receptors involved in disease processes. For instance, it may act on cyclooxygenase enzymes (COX), which are critical in the inflammatory response .
Agrochemical Applications
- Pesticide Development :
- Herbicide Formulations :
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-(([1-(3-Methylphenyl)-1h-pyrazol-4-yl]methyl)amino)ethanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Molecular Comparisons
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|
| 2-(([1-(3-Methylphenyl)-1H-pyrazol-4-yl]methyl)amino)ethanol hydrochloride | C₁₃H₁₈ClN₃O | 267.76 | Ethanolamine side chain, 3-methylphenyl substituent |
| 1-(4-Aminophenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one (Compound 4) | Not reported | Not reported | Pyrano-pyrazole fused ring, 4-aminophenyl group |
| Methyl 2-[1-(3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl)ethylidene]-hydrazine-1-carbodithioate (7) | C₁₅H₁₇N₅O₂S₂ | 367.50 | 1,3,4-Thiadiazole-pyrazole hybrid, nitro group |
| 1-Isocyanatonaphthalene-derived pyrazole (Compound 6) | Not reported | Not reported | Naphthalene-isocyanate conjugate, pyrazole core |
Key Observations :
- The target compound’s ethanolamine side chain distinguishes it from fused-ring systems (e.g., pyrano-pyrazole in Compound 4) or sulfur-containing heterocycles (e.g., thiadiazole in Compound 7) .
- The 3-methylphenyl group provides steric bulk compared to the nitro-substituted phenyl groups in Compound 7, which may influence electronic properties and target binding .
Commercial and Industrial Relevance
- Compound 7 : Active research interest due to its dual heterocyclic system, which is synthetically tractable and pharmacologically versatile .
Biological Activity
2-(([1-(3-Methylphenyl)-1H-pyrazol-4-yl]methyl)amino)ethanol hydrochloride, a compound belonging to the pyrazole derivative class, has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of 2-(([1-(3-Methylphenyl)-1H-pyrazol-4-yl]methyl)amino)ethanol hydrochloride is , with a molecular weight of 231.29 g/mol. The compound features a pyrazole ring, a methylphenyl group, and an ethanolamine moiety, which contribute to its diverse biological activities .
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. It may modulate the activity of various molecular targets, leading to significant biological effects such as antimicrobial and anticancer actions. The precise mechanisms remain to be fully elucidated but are thought to involve inhibition of key cellular pathways .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including 2-(([1-(3-Methylphenyl)-1H-pyrazol-4-yl]methyl)amino)ethanol hydrochloride. A study evaluated several pyrazole derivatives, revealing that certain compounds exhibited significant antimicrobial activity against various pathogens. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.22 to 0.25 µg/mL, indicating potent effects against Staphylococcus aureus and Staphylococcus epidermidis .
| Compound | Pathogen Tested | MIC (µg/mL) |
|---|---|---|
| 7b | S. aureus | 0.22 |
| 7b | S. epidermidis | 0.25 |
Anticancer Activity
The anticancer properties of pyrazole derivatives have been extensively studied, with promising results indicating their potential as therapeutic agents against various cancer types. In vitro studies have demonstrated that compounds containing the pyrazole scaffold can inhibit the growth of cancer cell lines such as MDA-MB-231 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer). For instance, IC50 values for some derivatives were reported as low as 26 µM against A549 cells .
| Cell Line | Compound | IC50 (µM) |
|---|---|---|
| MDA-MB-231 | 4a | 3.79 |
| A549 | 4 | 26 |
| HepG2 | 7 | 49.85 |
Case Studies
- Antimicrobial Evaluation : A study focused on the in vitro evaluation of five pyrazole derivatives demonstrated that compound 7b showed excellent activity against both tested pathogens, highlighting its potential as an antimicrobial agent .
- Anticancer Studies : Another research effort synthesized various pyrazole derivatives and assessed their cytotoxicity against multiple cancer cell lines. Compounds were shown to exhibit significant antiproliferative effects, particularly in breast and lung cancer models .
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 2-(([1-(3-Methylphenyl)-1H-pyrazol-4-yl]methyl)amino)ethanol hydrochloride, and how can yield optimization be achieved?
- Methodology : Begin with a nucleophilic substitution reaction between 1-(3-methylphenyl)-1H-pyrazole-4-methanol and 2-aminoethanol, followed by HCl salt formation. Optimize yield by varying solvents (e.g., dichloromethane vs. THF), reaction temperatures (25–80°C), and stoichiometric ratios (1:1.2 to 1:2.5). Monitor purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) .
Q. How to characterize the compound’s purity and structural integrity for reproducibility in pharmacological assays?
- Methodology : Use orthogonal analytical techniques:
- NMR : Confirm aromatic protons (δ 7.2–7.8 ppm for 3-methylphenyl), pyrazole C-H (δ 8.1–8.3 ppm), and ethanolamine protons (δ 2.5–3.5 ppm).
- Mass Spectrometry : ESI-MS in positive mode for [M+H]+ ion (calculated m/z: ~278.1).
- Elemental Analysis : Match theoretical vs. experimental C, H, N, Cl percentages (±0.3% tolerance) .
Q. What stability conditions should be prioritized for long-term storage?
- Methodology : Conduct accelerated stability studies under ICH guidelines:
- Temperature : 4°C (short-term), -20°C (long-term).
- pH : Buffer solutions (pH 3–7) to assess hydrolytic degradation.
- Light Sensitivity : UV-Vis spectroscopy pre/post 48-hour light exposure (ICH Q1B).
Advanced Research Questions
Q. How to resolve contradictory data in receptor-binding assays involving this compound?
- Methodology :
Orthogonal Assays : Compare SPR (surface plasmon resonance) with radioligand binding (e.g., ³H-labeled antagonists).
Structural Analysis : Perform X-ray crystallography or molecular docking to verify binding poses vs. off-target interactions.
Buffer Optimization : Test ionic strength (e.g., 150 mM NaCl vs. KCl) and cofactors (Mg²⁺, GTPγS) to rule out assay artifacts .

Q. What computational strategies predict the compound’s metabolic pathways and potential toxicity?
- Methodology :
- In Silico Tools : Use Schrödinger’s MetaSite for cytochrome P450 metabolism prediction.
- ADMET Profiling : Calculate logP (2.1–2.5), polar surface area (45–55 Ų), and hERG inhibition risk via QikProp.
- Validation : Cross-reference with in vitro hepatocyte incubation (LC-MS/MS metabolite ID) .
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Q. How to design structure-activity relationship (SAR) studies for analogs targeting improved solubility?
- Methodology :
- Scaffold Modification : Introduce hydrophilic groups (e.g., -OH, -COOH) at the ethanolamine or pyrazole positions.
- Solubility Screening : Use shake-flask method (pH 1.2–6.8 buffers) with UV quantification.
- Co-Crystallization : Explore salt forms (e.g., sulfate, citrate) or co-solvents (β-cyclodextrin) .
Data Contradiction & Validation
Q. What steps validate conflicting cytotoxicity results across cell lines (e.g., HEK293 vs. HepG2)?
- Methodology :
Dose-Response Curves : Test 10 nM–100 µM ranges (72-hour incubation) with ATP-based viability assays.
Mechanistic Profiling : Measure caspase-3/7 activation (apoptosis) vs. LDH release (necrosis).
Batch Consistency : Re-synthesize compound and repeat assays under blinded conditions .
Q. How to address discrepancies in reported IC₅₀ values between academic and in-house assays?
- Methodology :
- Standardization : Use reference compounds (e.g., staurosporine for kinase inhibition) to calibrate assay conditions.
- Inter-Lab Collaboration : Share aliquots with independent labs for reproducibility testing.
- Data Normalization : Apply Hill slope correction and outlier exclusion (Grubbs’ test, α=0.05) .
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


